1-Chloro-3-(difluoromethoxy)-5-iodobenzene
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Overview
Description
1-Chloro-3-(difluoromethoxy)-5-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-(difluoromethoxy)-5-iodobenzene typically involves the halogenation of a suitable benzene derivative. One common method is the electrophilic aromatic substitution reaction, where a benzene ring is substituted with chlorine, fluorine, and iodine atoms. The reaction conditions often include the use of halogenating agents such as chlorine gas, iodine monochloride, and difluoromethoxy reagents in the presence of catalysts like iron or aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure efficient and controlled reactions. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures are crucial due to the reactive nature of halogenating agents and the potential hazards associated with handling them .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-(difluoromethoxy)-5-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by nucleophiles such as hydroxide ions or amines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form biaryl derivatives, which are useful in the synthesis of pharmaceuticals and agrochemicals.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in polar solvents such as water or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Catalysts like palladium or nickel in the presence of ligands and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield phenols or amines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1-Chloro-3-(difluoromethoxy)-5-iodobenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Chloro-3-(difluoromethoxy)-5-iodobenzene involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can enhance the compound’s ability to form strong interactions with biological molecules, such as proteins and nucleic acids. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-3-(difluoromethoxy)-5-fluorobenzene
- 1-Chloro-3-(difluoromethoxy)-2-methylbenzene
- 1-Chloro-3-(difluoromethoxy)-2-fluoro-5-(trifluoromethyl)benzene
Uniqueness
1-Chloro-3-(difluoromethoxy)-5-iodobenzene is unique due to the presence of iodine, which can significantly influence its reactivity and interactions compared to other halogenated benzene derivatives. The combination of chlorine, fluorine, and iodine atoms provides a distinct set of chemical properties that can be exploited in various applications .
Properties
Molecular Formula |
C7H4ClF2IO |
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Molecular Weight |
304.46 g/mol |
IUPAC Name |
1-chloro-3-(difluoromethoxy)-5-iodobenzene |
InChI |
InChI=1S/C7H4ClF2IO/c8-4-1-5(11)3-6(2-4)12-7(9)10/h1-3,7H |
InChI Key |
LQINFSMDXRSKAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)I)OC(F)F |
Origin of Product |
United States |
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